molecular formula C11H13NO4 B14850346 Ethyl (6-acetyl-5-hydroxypyridin-2-YL)acetate

Ethyl (6-acetyl-5-hydroxypyridin-2-YL)acetate

Cat. No.: B14850346
M. Wt: 223.22 g/mol
InChI Key: CTGXURSQEHROTI-UHFFFAOYSA-N
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Description

Ethyl (6-acetyl-5-hydroxypyridin-2-YL)acetate is an organic compound with the molecular formula C11H13NO4 and a molecular weight of 223.23 g/mol This compound is characterized by the presence of a pyridine ring substituted with acetyl and hydroxyl groups, as well as an ethyl ester group

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of Ethyl (6-acetyl-5-hydroxypyridin-2-YL)acetate typically involves the reaction of 6-acetyl-5-hydroxypyridine with ethyl bromoacetate in the presence of a base such as potassium carbonate. The reaction is carried out in an organic solvent like dimethylformamide (DMF) under reflux conditions. The product is then purified using standard techniques such as recrystallization or column chromatography .

Industrial Production Methods: Industrial production methods for this compound are not well-documented in the literature. the general approach would involve scaling up the laboratory synthesis process, optimizing reaction conditions for higher yields, and ensuring the purity of the final product through advanced purification techniques.

Chemical Reactions Analysis

Types of Reactions: Ethyl (6-acetyl-5-hydroxypyridin-2-YL)acetate can undergo various chemical reactions, including:

    Oxidation: The hydroxyl group can be oxidized to a carbonyl group using oxidizing agents such as potassium permanganate or chromium trioxide.

    Reduction: The acetyl group can be reduced to an alcohol using reducing agents like sodium borohydride or lithium aluminum hydride.

    Substitution: The ethyl ester group can be hydrolyzed to a carboxylic acid using acidic or basic hydrolysis conditions.

Common Reagents and Conditions:

    Oxidation: Potassium permanganate in an aqueous medium.

    Reduction: Sodium borohydride in methanol.

    Substitution: Hydrochloric acid or sodium hydroxide in water.

Major Products Formed:

    Oxidation: Formation of 6-acetyl-5-pyridinecarboxylic acid.

    Reduction: Formation of 6-(1-hydroxyethyl)-5-hydroxypyridine.

    Substitution: Formation of 6-acetyl-5-hydroxypyridine-2-carboxylic acid.

Scientific Research Applications

Ethyl (6-acetyl-5-hydroxypyridin-2-YL)acetate has several applications in scientific research:

    Chemistry: It is used as an intermediate in the synthesis of more complex organic molecules and as a building block in heterocyclic chemistry.

    Biology: The compound’s derivatives are studied for their potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Research is ongoing to explore its potential as a pharmaceutical agent due to its structural similarity to biologically active pyridine derivatives.

    Industry: It may be used in the development of new materials and as a precursor in the synthesis of dyes and pigments.

Mechanism of Action

The mechanism of action of Ethyl (6-acetyl-5-hydroxypyridin-2-YL)acetate is not well-documented. its biological activity is likely related to its ability to interact with specific molecular targets, such as enzymes or receptors, through hydrogen bonding, hydrophobic interactions, and π-π stacking. The presence of the hydroxyl and acetyl groups may enhance its binding affinity to these targets, leading to its observed biological effects.

Comparison with Similar Compounds

    Ethyl 2-(6-hydroxypyridin-3-yl)acetate: Similar structure but lacks the acetyl group.

    2-Pyridone Derivatives: These compounds share the pyridine ring but differ in the substituents attached to the ring.

Uniqueness: Ethyl (6-acetyl-5-hydroxypyridin-2-YL)acetate is unique due to the presence of both acetyl and hydroxyl groups on the pyridine ring, which may confer distinct chemical and biological properties compared to other pyridine derivatives .

Properties

Molecular Formula

C11H13NO4

Molecular Weight

223.22 g/mol

IUPAC Name

ethyl 2-(6-acetyl-5-hydroxypyridin-2-yl)acetate

InChI

InChI=1S/C11H13NO4/c1-3-16-10(15)6-8-4-5-9(14)11(12-8)7(2)13/h4-5,14H,3,6H2,1-2H3

InChI Key

CTGXURSQEHROTI-UHFFFAOYSA-N

Canonical SMILES

CCOC(=O)CC1=NC(=C(C=C1)O)C(=O)C

Origin of Product

United States

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